molecular formula C11H12N2O2 B13733931 ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate CAS No. 39676-16-9

ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate

Cat. No.: B13733931
CAS No.: 39676-16-9
M. Wt: 204.22 g/mol
InChI Key: FUNQUXCTEHZQME-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolo-pyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolo-pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

39676-16-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)5-8-6-13-10-3-4-12-7-9(8)10/h3-4,6-7,13H,2,5H2,1H3

InChI Key

FUNQUXCTEHZQME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=NC=C2

Origin of Product

United States

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